molecular formula C3H9O5P B081231 3-Hydroxypropyl dihydrogen phosphate CAS No. 13507-42-1

3-Hydroxypropyl dihydrogen phosphate

Cat. No.: B081231
CAS No.: 13507-42-1
M. Wt: 156.07 g/mol
InChI Key: HYCSHFLKPSMPGO-UHFFFAOYSA-N
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Description

3-Hydroxypropyl dihydrogen phosphate, also known as 3-hydroxypropyl phosphate or 3-hydroxypropane-1-phosphate, is a organophosphate compound with the molecular formula C3H9O5P and a molecular weight of 156.074 g/mol . This chemical reagent, systematically named this compound , serves as a critical building block in biochemical research and organic synthesis. Its structure features both a phosphate group and a terminal hydroxyl group, connected by a three-carbon alkyl chain, making it a versatile intermediate for constructing more complex molecules . The compound has a density of approximately 1.543 g/cm³ and a flash point of 186.4°C, which are important considerations for safe handling and storage . Researchers utilize this compound as a substrate in enzymatic studies and as a precursor in chemical synthesis, particularly in investigations mimicking biological phosphate esters and glycerol phosphate derivatives . The compound is identified by several databases including ChEBI (CHEBI:44981) and is referenced in protein data bank ligand summaries (PDB Ligand ID: PDI) , highlighting its relevance in structural biology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use and implement appropriate safety precautions, given the reactive nature of organophosphate compounds.

Properties

IUPAC Name

3-hydroxypropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P/c4-2-1-3-8-9(5,6)7/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSHFLKPSMPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866175
Record name 3-Hydroxypropyl dihydrogen phosphate
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Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13507-42-1, 51024-29-4
Record name 1,3-Propanediol, 1-(dihydrogen phosphate)
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Record name 3-Hydroxypropane-1-phosphate
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Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-phosphono-.omega.-hydroxy-
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Record name 3-hydroxypropyl dihydrogen phosphate
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Record name 3-HYDROXYPROPYL PHOSPHATE
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Preparation Methods

General Principles of Organophosphate Ester Synthesis

Organophosphate esters like 3-hydroxypropyl dihydrogen phosphate are typically synthesized via esterification or phosphorylation reactions. These methods involve the interaction of phosphoric acid derivatives with hydroxyl-containing compounds. The provided patents highlight two relevant approaches:

  • Neutralization reactions between phosphoric acid and bases (e.g., potassium hydroxide) .

  • Acid-catalyzed esterification using alcohols and phosphoric acid under controlled conditions .

For this compound, the reaction likely proceeds through the esterification of 3-hydroxypropanol (HOCH₂CH₂CH₂OH) with phosphoric acid (H₃PO₄). The general reaction is:
HOCH2CH2CH2OH+H3PO4HOCH2CH2CH2OPO3H2+H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OPO}_3\text{H}_2 + \text{H}_2\text{O}

Neutralization Method Adaptation

The preparation of potassium dihydrogen phosphate (KH₂PO₄) involves a two-step neutralization process :

  • Formation of dipotassium hydrogen phosphate (K₂HPO₄):
    H3PO4+2KOHK2HPO4+2H2O\text{H}_3\text{PO}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{HPO}_4 + 2\text{H}_2\text{O}

  • Acidification with phosphoric acid:
    K2HPO4+H3PO42KH2PO4\text{K}_2\text{HPO}_4 + \text{H}_3\text{PO}_4 \rightarrow 2\text{KH}_2\text{PO}_4

For this compound, a similar strategy could employ 3-hydroxypropanol instead of KOH. Adjusting stoichiometry and reaction conditions (e.g., temperature, solvent) may yield the desired product. Key parameters from patent CN103832988A include:

  • Molar ratios: 1:1.9 (base:acid).

  • Temperature: 80–220°C.

  • Purification: Filtration and drying at 80°C.

Solvent-Mediated Esterification

The synthesis of carvedilol dihydrogen phosphate hemihydrate demonstrates the use of organic solvents (e.g., dioxane, methyl tert-butyl ether) to facilitate phosphorylation. For this compound, a proposed method would involve:

  • Dissolving 3-hydroxypropanol in a polar aprotic solvent (e.g., tetrahydrofuran).

  • Adding 85% phosphoric acid gradually at 30–50°C.

  • Cooling the mixture to precipitate the product, followed by filtration and drying.

Example conditions from patent US20090111998A1 :

  • Solvent: Dioxane or methyl tert-butyl ether.

  • Temperature: 10–50°C.

  • Drying: 80°C under vacuum for 8 hours.

Hydrolysis of Intermediate Phosphorylated Compounds

Patent CN1324760A describes the production of KH₂PO₄ via hydrolysis of potassium dihydrogen pyrophosphate (KH₂P₂O₇). A parallel approach for this compound might involve:

  • Reacting 3-hydroxypropanol with phosphorus oxychloride (POCl₃) to form a triester intermediate.

  • Hydrolyzing the intermediate with water to yield the monoester.

Critical factors:

  • Stoichiometry control to prevent over-phosphorylation.

  • pH adjustment to stabilize the product (optimal pH ≈ 4.0) .

Crystallization and Purification Techniques

Purification is critical for achieving high-purity this compound. Methods from the patents include:

  • Solid-liquid separation using centrifugation or filtration .

  • Recrystallization from solvents like cyclohexane or water .

  • Drying under vacuum at 80°C to remove residual moisture .

Typical purity outcomes:

MethodPurity (HPLC)Water Content (KF)
Solvent-mediated 99.93%1.7–8.29%
Neutralization 99.8%N/A

Challenges and Optimization Strategies

  • Byproduct formation: Excess phosphoric acid or incomplete esterification may yield di- or triesters. Mitigation includes stepwise acid addition and pH monitoring .

  • Corrosion resistance: Reactions involving concentrated H₃PO₄ require equipment lined with graphite or resistant alloys .

  • Yield improvement: Recycling mother liquors (as in patent CN1324760A ) can enhance overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution Reactions: Common reagents include halides and other nucleophiles.

Major Products Formed

    Hydrolysis: Produces phosphoric acid and 3-hydroxypropyl alcohol.

    Substitution Reactions: The products depend on the specific reagents used but generally involve the replacement of the hydroxyl group with another functional group.

Scientific Research Applications

3-Hydroxypropyl dihydrogen phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydroxypropyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These reactions are crucial for regulating various cellular processes, including energy metabolism and signal transduction .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl Dihydrogen Phosphates

Compound Molecular Formula Key Features Hydrolysis Rate (Acid-Catalyzed) Solubility in Water
Methyl dihydrogen phosphate CH₃OPO₃H₂ Short alkyl chain; minimal steric hindrance Fast (linear rate increase) High
Neopentyl dihydrogen phosphate C(CH₃)₃CH₂OPO₃H₂ Bulky neopentyl group; steric hindrance reduces hydrolysis rate Moderate (no rate maximum) Low
3-Hydroxypropyl dihydrogen phosphate C₃H₇OPO₃H₂ Hydroxyl group enhances polarity and hydrogen bonding Intermediate (steric + H-bonding) Moderate to High
  • Hydrolysis Mechanisms : Unlike neopentyl dihydrogen phosphate, which shows smooth acid-catalyzed hydrolysis without rate maxima, 3-HP-DHP’s hydroxyl group may stabilize transition states or participate in intramolecular catalysis, altering reaction pathways .
  • Solubility : The hydroxyl group improves water solubility compared to neopentyl derivatives but less than methyl phosphate due to the longer alkyl chain .

Comparison with Sugar Phosphates

Table 2: 3-HP-DHP vs. Glyceraldehyde-3-Phosphate (G3P) and Dihydroxyacetone Phosphate (DHAP)

Compound Structure Biological Role Stability in Solution
Glyceraldehyde-3-phosphate (G3P) C₃H₇O₇P (aldehyde + phosphate) Central in glycolysis and Calvin cycle Labile (pH-sensitive)
Dihydroxyacetone phosphate (DHAP) C₃H₇O₇P (ketone + phosphate) Isomerizes to G3P; lipid biosynthesis Moderately stable
This compound C₃H₇OPO₃H₂ (hydroxyalkyl phosphate) Prodrug delivery; polymer synthesis Stable at neutral pH
  • Functional Differences : While G3P and DHAP are metabolic intermediates with reactive carbonyl groups, 3-HP-DHP lacks such functionality, making it more chemically stable but less biologically active in energy metabolism .
  • Applications : 3-HP-DHP is utilized in prodrugs (e.g., phosphorylated xanthines) to improve water solubility, whereas sugar phosphates are primarily metabolic substrates .

Toxicity and Cellular Effects

  • Phosphate Transport : Sodium-dependent transporters prefer dihydrogen phosphate (H₂PO₄⁻) over hydrogen phosphate (HPO₄²⁻), but HPO₄²⁻ exhibits higher toxicity in MDA-MB-231 cancer cells due to pH-dependent uptake .
  • 3-HP-DHP Implications: If hydrolyzed to H₂PO₄⁻, 3-HP-DHP may have lower cytotoxicity compared to HPO₄²⁻ donors, though this depends on hydrolysis rates and local pH .

Biological Activity

3-Hydroxypropyl dihydrogen phosphate (HPDP), with the molecular formula C₃H₉O₅P, is an organic compound classified as a hydroxyalkyl phosphate. This compound is notable for its unique chemical properties and its potential biological activities, which have implications in various fields, including biochemistry, medicine, and industrial applications.

  • Molecular Weight : 169.07 g/mol
  • Structure : Contains both hydroxyl and phosphate functional groups.
  • Reactivity : Engages in hydrolysis and substitution reactions, making it versatile for synthesis and biochemical interactions.

The biological activity of HPDP primarily involves its role in metabolic pathways, particularly through phosphorylation and dephosphorylation reactions. These processes are essential for regulating cellular functions such as energy metabolism and signal transduction. HPDP can serve as a substrate for enzymes involved in these reactions, influencing various biological systems.

Enzymatic Interactions

HPDP has been studied for its interactions with several enzymes. It acts as a substrate for kinases and phosphatases, which are critical in cellular signaling pathways. The phosphorylation state of proteins can significantly affect their function, localization, and interactions with other cellular components.

Case Studies

Comparative Analysis

CompoundMolecular FormulaBiological Activity
This compoundC₃H₉O₅PSubstrate for phosphorylation reactions
Glycerol PhosphateC₃H₇O₄PInvolved in energy metabolism
2-Hydroxypropyl PhosphateC₃H₉O₄PAntimicrobial activity

Applications in Medicine

HPDP's potential therapeutic applications are being explored due to its biochemical properties. Its ability to modulate enzyme activity suggests possible roles in treating metabolic disorders or enhancing drug delivery systems.

Industrial Uses

In industrial chemistry, HPDP is utilized as an intermediate in the synthesis of specialty chemicals. Its reactivity allows it to be employed in various chemical processes, including the production of pharmaceuticals and agrochemicals.

Q & A

Basic: How is 3-hydroxypropyl dihydrogen phosphate structurally characterized and identified in chemical assays?

This compound (C₅H₁₃NO₁₀P₂) is identified via its molecular formula, SMILES notation (O=P(O)(OCCCN(O)C(=O)COP(=O)(O)O)O), and InChI key, which provide unambiguous structural descriptors. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) and mass spectrometry (MS) are critical for validation. For fluorometric assays, standardized protocols recommend verifying sample purity to avoid cross-contamination and ensure accurate quantification .

Advanced: What methodological challenges arise when quantifying this compound in biological matrices, and how are they addressed?

Biological samples often contain interfering agents like NADH, which generate background fluorescence. To mitigate this:

  • Background Controls : Include parallel sample wells with NADH-specific quenching agents (e.g., enzymatic degradation) .
  • Dilution Protocols : Samples exceeding the upper detection limit should be diluted in assay buffer and reanalyzed, with results adjusted by the dilution factor .
  • Statistical Rigor : Use duplicate measurements to minimize intra-assay variability, averaging replicates after subtracting background signals .

Experimental Design: How can researchers optimize reaction conditions for studying phosphate-binding interactions with this compound?

  • Chelation Studies : Utilize sapphyrin derivatives (e.g., dihydroxylated sapphyrins) to form stable 1:1 or 1:2 complexes with phosphate groups. X-ray crystallography and ³¹P NMR confirm binding stoichiometry and affinity .
  • Buffer Compatibility : Ensure assay buffers (e.g., Tris-HCl, pH 7.4) do not compete with phosphate-binding interactions. Pre-equilibrate reagents to room temperature to stabilize reaction kinetics .

Data Contradiction: How should discrepancies in phosphate quantification between fluorometric assays and alternative methods (e.g., HPLC) be resolved?

  • Cross-Validation : Compare results from fluorometric assays (e.g., Abcam Kit) with high-performance liquid chromatography (HPLC) coupled with UV detection. Discrepancies may arise from matrix effects (e.g., protein binding) in fluorometry .
  • Interference Testing : Spike recovery experiments using internal standards (e.g., deuterated analogs) validate assay specificity. Adjust protocols if recoveries fall outside 85–115% .

Structural Analysis: How does the alkyl chain length of phosphate derivatives influence their biological interactions?

  • Comparative Studies : Shorter alkyl chains (e.g., hexyl dihydrogen phosphate) exhibit higher polarity, enhancing solubility but reducing membrane permeability. Longer chains (e.g., nonyl dihydrogen phosphate) balance hydrophilicity and lipophilicity, improving surfactant properties and enzyme modulation .
  • Functional Insights : For 3-hydroxypropyl derivatives, the hydroxyl group enables hydrogen bonding with proteins, while the phosphate moiety facilitates ionic interactions in cellular signaling pathways .

Advanced: What strategies are effective in synthesizing and purifying this compound for high-purity research applications?

  • Synthetic Routes : Phosphorylation of 3-hydroxypropanol using phosphoryl chloride (POCl₃) under anhydrous conditions, followed by hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use ion-exchange chromatography to isolate the phosphate ester, with elution gradients optimized for pH (2.5–4.0) to separate by charge .

Methodological Optimization: What steps ensure reproducibility in fluorometric assays for phosphate derivatives under varying experimental conditions?

  • Standard Curves : Generate fresh standard curves for each assay run to account for reagent lot variability .
  • Plate Uniformity : Use multi-channel pipettes for reagent dispensing and seal plates during incubations to prevent evaporation .
  • Instrument Calibration : Validate microplate reader sensitivity monthly using certified fluorescence standards (e.g., fluorescein) .

Data Interpretation: How do researchers differentiate between free phosphate and esterified phosphate (e.g., 3-hydroxypropyl derivatives) in complex mixtures?

  • Enzymatic Hydrolysis : Treat samples with alkaline phosphatase to hydrolyze ester bonds, then quantify liberated free phosphate. The difference between pre- and post-treatment values reflects esterified phosphate content .
  • Chromatographic Separation : Reverse-phase HPLC with a C18 column resolves free phosphate (eluting early) from esterified forms (retained longer) .

Table 1: Key Parameters for Fluorometric Assays of Phosphate Derivatives

ParameterRecommendationEvidence
Sample Volume2–50 µL (adjust to 50 µL with buffer)
ReplicatesMinimum duplicates per sample
Detection Limit0.1–10 µM (varies by kit)
Interference HandlingInclude NADH background controls

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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